1-Chloro-3-methyl-2-vinylbenzene
Description
1-Chloro-3-methyl-2-vinylbenzene (C₉H₉Cl) is a chlorinated aromatic compound featuring a benzene ring substituted with chlorine, methyl, and vinyl groups at positions 1, 3, and 2, respectively. The chlorine atom introduces electron-withdrawing effects, while the methyl group acts as an electron-donating substituent. For instance, 1-Chloro-3-methylbenzene (CAS 108-41-8) has a boiling point of 303.15 K and low solubility in polar solvents like dimethyl sulfoxide . The addition of a vinyl group likely increases molecular weight and may influence solubility and melting points due to steric and electronic effects.
Properties
IUPAC Name |
1-chloro-2-ethenyl-3-methylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl/c1-3-8-7(2)5-4-6-9(8)10/h3-6H,1H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUYSMUWCCWPGAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)C=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-3-methyl-2-vinylbenzene can be synthesized through several methods. One common approach involves the chlorination of 2-ethenyl-3-methylbenzene using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3). The reaction typically occurs under controlled temperature and pressure conditions to ensure selective chlorination at the desired position.
Industrial Production Methods: In an industrial setting, the production of 1-chloro-2-ethenyl-3-methylbenzene may involve large-scale chlorination reactors where the reaction parameters are optimized for maximum yield and purity. The use of continuous flow reactors and advanced separation techniques, such as distillation and crystallization, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-3-methyl-2-vinylbenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): This compound can participate in EAS reactions, where the aromatic ring reacts with electrophiles such as bromine (Br2) or nitric acid (HNO3) to form substituted products.
Oxidation: The ethenyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The compound can undergo reduction reactions, where the ethenyl group is reduced to an ethyl group using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst.
Common Reagents and Conditions:
Bromination: Br2/FeBr3
Nitration: HNO3/H2SO4
Oxidation: KMnO4
Reduction: H2/Pd
Major Products:
Bromination: 1-Bromo-2-ethenyl-3-methylbenzene
Nitration: 1-Nitro-2-ethenyl-3-methylbenzene
Oxidation: 1-Chloro-2-formyl-3-methylbenzene
Reduction: 1-Chloro-2-ethyl-3-methylbenzene
Scientific Research Applications
1-Chloro-3-methyl-2-vinylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research into its potential therapeutic effects and its role as a precursor in drug synthesis is ongoing.
Industry: It is utilized in the production of polymers, resins, and other materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-chloro-2-ethenyl-3-methylbenzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The chlorine atom and ethenyl group influence the electron density of the benzene ring, making it more reactive towards electrophiles. The compound can form intermediates such as benzenonium ions, which further react to yield substituted products.
Comparison with Similar Compounds
Table 1: Substituent Comparison
- Electron-Withdrawing Groups (EWG): The chlorine in this compound directs electrophilic substitution to meta/para positions, whereas the nitro group in 1-Chloro-2-methyl-3-nitrobenzene strongly deactivates the ring, making it less reactive toward electrophiles .
- Vinyl vs. Nitro: The vinyl group’s resonance donation contrasts with the nitro group’s electron withdrawal, leading to differences in ring electron density. This may render this compound more reactive in Friedel-Crafts alkylation compared to the nitro-substituted analog.
Physical Properties
Table 2: Physical Properties Comparison
- Crystal Packing: In 1-Chloro-2-methyl-3-nitrobenzene, steric hindrance between substituents causes the nitro group to twist 38.8° from the benzene plane . A similar distortion is expected in this compound due to the vinyl group’s spatial demands.
- Boiling Points: The vinyl group’s extended conjugation may increase intermolecular forces compared to 1-Chloro-3-methylbenzene, raising the boiling point.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
